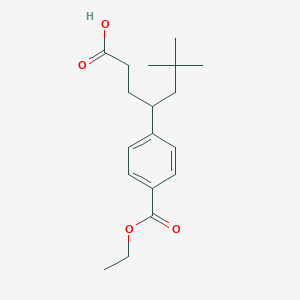

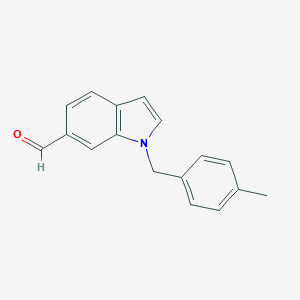

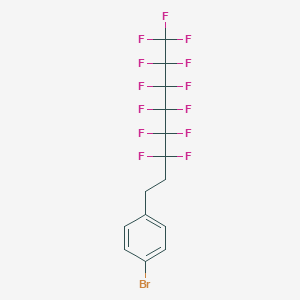

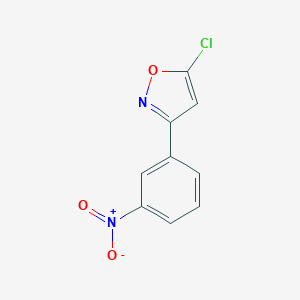

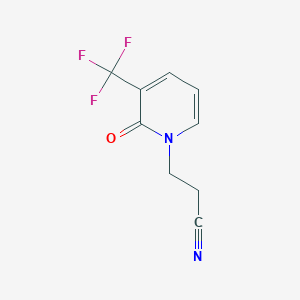

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Vue d'ensemble

Description

3-(2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, or 3-OTFP, is an organofluorine compound with a wide range of uses in the fields of pharmaceuticals, agrochemicals, and materials science. 3-OTFP has a unique structure which allows it to be used as a versatile intermediate in the synthesis of various organic compounds. It is a highly reactive compound that can be used in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials science.

Applications De Recherche Scientifique

Environmental Applications

Nitrification and denitrification processes are crucial in environmental science, particularly concerning the mitigation of greenhouse gases like nitrous oxide (N2O). Research has focused on understanding these biological pathways to develop strategies for reducing N2O emissions, a potent greenhouse gas. The role of autotrophic nitrifiers in transforming ammonia to nitrite, which then gets reduced to N2O, highlights the environmental impact of these microbial processes and the need for further study to improve global N2O budgets (Wrage et al., 2001).

Medicinal Chemistry Applications

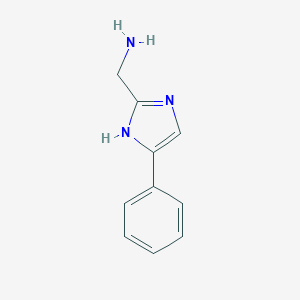

Pyridine derivatives, such as 1,3,4-oxadiazole tailored compounds, exhibit a broad spectrum of bioactivities due to their effective binding with different enzymes and receptors. This structural feature enables these compounds to be extensively used for treating various ailments, contributing significantly to medicinal chemistry. Their therapeutic value spans anticancer, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others, indicating their substantial development value in drug discovery (Verma et al., 2019).

Catalysis and Material Science

Heterocyclic N-oxide molecules, including pyridine derivatives, are highlighted for their potential in organic synthesis, catalysis, and drug applications. These compounds are central to the formation of metal complexes, the design of catalysts, asymmetric synthesis, and medicinal applications, underscoring their versatility and importance across various research domains. Their unique functionalities have paved the way for advancements in chemistry and drug development investigations, pointing to their continued relevance in future studies (Li et al., 2019).

Chemical Energy Applications

In the context of space vehicles and missiles, the role of energetic materials like Ammonium perchlorate (AP) and Ammonium nitrate (AN) in composite solid propellants is significant. Research on the catalytic effects of nanomaterials within these propellants suggests that nanometal, mixed oxides, alloys, and ferrites can enhance the performance of composite solid propellants. This insight into propellant chemistry underscores the ongoing efforts to improve the efficiency and reliability of chemical energy sources for aerospace applications (Vara et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-1-5-14(8(7)15)6-2-4-13/h1,3,5H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBBWSPMEJVWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(F)(F)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371559 | |

| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-60-8 | |

| Record name | 2-Oxo-3-(trifluoromethyl)-1(2H)-pyridinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.